molecular formula C7H6Br2FN B1410522 2,3-Dibromo-4-fluorobenzylamine CAS No. 1803716-18-8

2,3-Dibromo-4-fluorobenzylamine

Cat. No.: B1410522
CAS No.: 1803716-18-8
M. Wt: 282.94 g/mol
InChI Key: CLVAANFXTQZOFG-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-fluorobenzylamine is a multifunctional aromatic amine building block designed for advanced organic synthesis and pharmaceutical research. This compound features a primary amine group, which acts as a potent nucleophile, enabling key reactions such as reductive amination, acylation, and the formation of Schiff bases or amides to construct complex molecular architectures . The benzylamine core is strategically substituted with both fluorine and bromine atoms, which significantly modulates the compound's electronic properties and provides distinct sites for further chemical manipulation . The bromine substituents, in particular, offer versatile handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing researchers to introduce diverse carbon-based fragments. The fluorine atom, a common bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity in target molecules, making this intermediate highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) . While specific biological data for this compound is not extensively reported in the available literature, related fluorobenzylamine derivatives have demonstrated critical importance in the synthesis of compounds with antiproliferative activity against human tumor cell lines . As such, this reagent is a key starting material for chemists working in drug discovery, agrochemical development, and materials science. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2,3-dibromo-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVAANFXTQZOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation and Hydrogenation Route

This method, inspired by the preparation of halogenated benzylamines, involves two main steps:

  • Step 1: Oximation of 2,3-Dibromo-4-fluorobenzaldehyde

    The process begins with the oxidation of 2,3-dibromo-4-fluorobenzaldehyde to its oxime derivative. The procedure involves dissolving the aldehyde in water, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide under nitrogen atmosphere to prevent oxidation. The mixture is heated to approximately 70°C and stirred for about 3 hours until completion, as confirmed by gas chromatography (GC). The product, 2,3-dibromo-4-fluorobenzaldoxime, is then filtered and dried, yielding a high purity intermediate.

  • Step 2: Hydrogenation to Benzylamine

    The oxime undergoes catalytic hydrogenation using a suitable noble metal catalyst (e.g., palladium on carbon) in a sealed reactor under hydrogen atmosphere. The reaction conditions typically involve mild heating (~50°C) and controlled hydrogen pressure (~1-5 atm). This step converts the oxime to the corresponding benzylamine derivative, 2,3-dibromo-4-fluorobenzylamine, with high yield and purity.

Parameter Details
Starting Material 2,3-Dibromo-4-fluorobenzaldehyde
Oximation Reagent Hydroxylamine hydrochloride
Catalyst for Hydrogenation Palladium on carbon
Reaction Conditions 70°C for oximation; mild hydrogen pressure for hydrogenation
Yield Approximately 96% for oxime; high yield for hydrogenation

Direct Halogenation of Benzylamine Derivatives

An alternative approach involves halogenating a pre-formed benzylamine:

  • Preparation of Benzylamine Intermediate

    Starting from commercially available or synthesized benzylamine, selective halogenation at the ortho and para positions is performed using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For fluorination, electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.

  • Halogenation Conditions

    The halogenation is carried out in inert solvents like dichloromethane at low temperatures (-20°C to 0°C) to control regioselectivity. Reaction times vary from 30 minutes to a few hours, with yields exceeding 90% for dibrominated and fluorinated derivatives.

Parameter Details
Halogenating Agents NBS, NCS, or electrophilic fluorinating reagents
Solvent Dichloromethane
Temperature -20°C to 0°C
Reaction Time 30 minutes to 3 hours
Yield >90%

Reduction of Fluorobenzonitrile Derivatives

Based on patent EP1114809A1, a process involves reducing fluorobenzonitrile derivatives to benzylamines:

  • Step 1: Synthesis of Fluorobenzonitrile

    Starting from fluorobenzaldehyde, a nitrile derivative is synthesized via nucleophilic substitution or via Sandmeyer-type reactions.

  • Step 2: Reduction to Benzylamine

    The nitrile is reduced to benzylamine using milder reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). However, for industrial scalability, safer and more manageable reagents like catalytic hydrogenation are preferred.

  • Step 3: Halogenation

    The benzylamine is then halogenated with NBS or NCS to introduce the dibromo groups selectively at the aromatic ring positions.

Parameter Details
Reducing Agent Lithium aluminum hydride or catalytic hydrogenation
Halogenation NBS or NCS
Reaction Conditions Controlled temperature, inert atmosphere
Yield High, depending on reaction optimization

Research Findings and Data Summary

Method Advantages Disadvantages Typical Yield Notes
Oximation + Hydrogenation High purity, regioselectivity Multi-step, requires catalysts ~96% for oxime Suitable for laboratory scale
Direct Halogenation Simpler, fewer steps Regioselectivity challenges >90% Suitable for large scale
Reduction of Nitriles Versatile, scalable Reagent handling issues High Industrial applicability

Notes and Considerations

  • Selectivity Control: Precise control over halogenation conditions is crucial to avoid polyhalogenation or undesired isomers.
  • Catalyst Choice: Palladium or platinum catalysts are preferred for hydrogenation due to their efficiency.
  • Reagent Handling: Use of safer reagents like NBS and NCS over elemental halogens is recommended for safety and environmental reasons.
  • Purification: Recrystallization and chromatography are effective for obtaining high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or Raney nickel in the presence of hydrogen gas.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzyl alcohol derivatives.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Benzylamine derivatives.
  • Reagents : Brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., fluorine gas or fluorinating reagents).
  • Conditions : Reactions are usually performed under controlled temperatures to optimize yields and purity.

Chemistry

2,3-Dibromo-4-fluorobenzylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows it to be utilized in the development of pharmaceuticals and agrochemicals. The compound can also be employed in polymer chemistry to create specialty materials with tailored properties.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer activities:

  • Antimicrobial Properties : Studies have shown that halogenated benzylamines possess significant antibacterial activity against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity against bacteria.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit tumor growth. In xenograft models involving nude rats with H441 tumors, treatment with related compounds demonstrated an approximate 83% reduction in tumor size after 15 days. This anticancer effect is hypothesized to be due to the compound's ability to inhibit key enzymes involved in cancer cell proliferation.

Anticancer Research

In a notable study involving xenograft models, administration of a related compound led to significant tumor size reduction. This finding underscores the potential for developing new anticancer therapies based on halogenated benzylamines.

Antimicrobial Efficacy

Research published in peer-reviewed journals has demonstrated that this compound exhibits effective antibacterial properties against Pseudomonas aeruginosa, suggesting its utility as an antibiotic alternative.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dibromo-4-fluorobenzylamine with halogenated aromatic compounds, focusing on molecular structure, physicochemical properties, and applications.

Structural Analogs and Substitution Patterns

Halogenated aromatic compounds often exhibit distinct reactivity and stability based on substituent positions and halogen types. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not Available C₇H₅Br₂FNH₂ ~290.8 (estimated) Benzylamine backbone; Br (2,3), F (4)
4-Bromo-2-fluorobiphenyl 41604-19-7 C₁₂H₈BrF 251.09 Biphenyl system; Br (4), F (2)
2,2-Dichlorobiphenyl (PCB No 4) 13029-08-8 C₁₂H₈Cl₂ 223.10 Chlorine substituents; environmental toxin
3,3'-Dichlorobiphenyl (PCB No 11) 2050-67-1 C₁₂H₈Cl₂ 223.10 Chlorine at meta positions; high stability

Key Observations:

  • Halogen Effects: Bromine in this compound increases molecular weight and polarizability compared to chlorinated analogs like PCB No 4 and PCB No 11. Fluorine, being electronegative, enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
  • Backbone Differences : Unlike biphenyl systems (e.g., 4-Bromo-2-fluorobiphenyl), the benzylamine group in this compound introduces a primary amine, enabling participation in condensation reactions or salt formation .

Physicochemical Properties

  • Molecular Weight : The bromine atoms contribute to a higher molecular weight (~290.8 g/mol) compared to chlorinated biphenyls (~223.10 g/mol) and fluorinated biphenyls (~251.09 g/mol) .
  • Solubility : The amine group in this compound likely improves water solubility relative to fully halogenated biphenyls, which are highly lipophilic .
  • Stability: Fluorine at the 4-position may reduce susceptibility to oxidative degradation compared to non-fluorinated analogs.

Biological Activity

2,3-Dibromo-4-fluorobenzylamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H6Br2F N. The presence of multiple halogen atoms significantly influences its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with fluorine and bromine substitutions have shown efficacy in inhibiting tumor growth in xenograft models. In one study, a related compound demonstrated an approximate 83% reduction in tumor size after 15 days of treatment in nude rats bearing H441 tumors .

Antimicrobial Properties

The antimicrobial activity of halogenated benzylamines has been documented, with significant effects against various bacterial strains. Specifically, compounds with fluorinated and brominated moieties have been reported to possess enhanced antibacterial properties against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, suggesting potent activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies on related piperazine derivatives indicated that they act as competitive inhibitors against tyrosinase with IC50 values in the low micromolar range .
  • Cellular Uptake and Accumulation : Research indicates that halogenated compounds can alter cellular membrane permeability, enhancing their accumulation within target cells. This property is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity .

Study 1: Antitumor Efficacy

A study involving the administration of a brominated derivative demonstrated significant tumor regression in a xenograft model. The compound was administered at varying doses over a two-week period, resulting in marked decreases in tumor volume compared to control groups .

Study 2: Antimicrobial Activity

In another investigation, the antibacterial efficacy of several halogenated benzylamines was assessed against S. aureus. The results indicated that compounds featuring both bromine and fluorine exhibited lower MIC values compared to their non-halogenated counterparts. For instance, one compound achieved an MIC of 16 µM against S. aureus, highlighting the importance of halogenation in enhancing antimicrobial properties .

Data Tables

Compound NameActivity TypeIC50/MIC (µM)Reference
This compoundAntitumorNot specified
Brominated Benzylamine DerivativeAntimicrobial16
Piperazine DerivativeEnzyme Inhibition~40

Q & A

Basic Question

  • Work in a fume hood with PPE (gloves, goggles, lab coat).
  • Avoid inhalation/contact; halogenated amines can be toxic or corrosive.
  • Store in airtight containers at 2–8°C to prevent degradation .

How can crystallographic data resolve structural ambiguities in halogenated aromatic amines?

Advanced Question

  • Use SHELX software for structure refinement, especially for high-resolution data or twinned crystals.
  • Validate hydrogen bonding and halogen-halogen interactions via Hirshfeld surface analysis.
  • Cross-reference with Cambridge Structural Database entries for analogous compounds .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Question

  • Perform DFT calculations (e.g., using Gaussian) to model reaction pathways, focusing on bromine’s leaving-group potential.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Compare with experimental results from Suzuki-Miyaura couplings using boronic acid derivatives .

How can biological activity assays be designed for halogenated benzylamine derivatives?

Advanced Question

  • Target Selection : Prioritize enzymes (e.g., kinases) with halogen-binding pockets.
  • In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.
  • Metabolic Stability : Assess via liver microsome studies, noting dehalogenation risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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